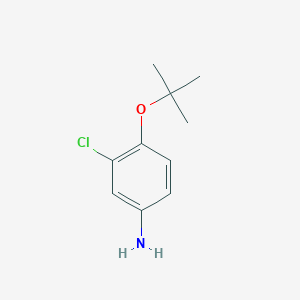

4-(Tert-butoxy)-3-chloroaniline

Description

Structure

3D Structure

Properties

CAS No. |

1039334-68-3 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 |

InChI Key |

UUXBZGOILICMAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis Routes to Chloroaniline Precursors

Halogenation and Amination Pathways for Aromatic Systems

The synthesis of 4-(tert-butoxy)-3-chloroaniline can be approached through two primary retrosynthetic pathways: one beginning with halogenation followed by amination, and the other commencing with a pre-existing amino or nitro group followed by halogenation.

Pathway 1: Nitration, Halogenation, and Subsequent Reduction

A common and effective strategy involves the introduction of a nitro group as a precursor to the amine functionality, followed by chlorination and subsequent reduction. This pathway typically begins with a tert-butoxy (B1229062) substituted benzene (B151609) ring.

Nitration: The synthesis can start from 1-tert-butoxybenzene, which is nitrated to form 1-tert-butoxy-4-nitrobenzene.

Halogenation: The subsequent step is the chlorination of 1-tert-butoxy-4-nitrobenzene. The tert-butoxy and nitro groups direct the electrophilic substitution, leading to the formation of 4-tert-butoxy-3-chloronitrobenzene.

Amination via Reduction: The final step is the reduction of the nitro group to an amine. This transformation is a cornerstone of amine synthesis from nitroaromatic compounds. A variety of reducing agents can be employed for this step. For instance, the reduction of the analogous compound 4-benzyloxy-3-chloronitrobenzene (B1267270) has been successfully achieved using stannous chloride (SnCl₂) or iron (Fe) powder in acetic acid. umich.edunih.gov Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a widely used method for this type of reduction, often providing high yields and purity under controlled conditions of temperature and pressure. google.com

Pathway 2: Halogenation of a Protected Aniline (B41778)

An alternative route begins with 4-(tert-butoxy)aniline, a commercially available starting material. sigmaaldrich.com Direct chlorination of anilines can be challenging due to the high reactivity of the amino group, which can lead to over-chlorination or oxidation. To circumvent these issues, the amino group is typically protected before the halogenation step.

Protection of the Amino Group: 4-(tert-butoxy)aniline is first treated with an acylating agent, such as acetic anhydride, to form the corresponding acetamide (B32628), N-(4-(tert-butoxy)phenyl)acetamide. This protection moderates the activating effect of the amino group and directs the subsequent halogenation.

Halogenation: The protected intermediate is then chlorinated. A notable process for a similar substrate, N-acetyl-para-aminophenol, utilizes sulfuryl chloride (SO₂Cl₂) in liquid sulfur dioxide as the reaction medium to achieve high yields of the chlorinated product. google.com This method offers high selectivity for mono-chlorination at the position ortho to the activating group.

Deprotection: The final step involves the hydrolysis of the acetamide group to reveal the amine, yielding the target molecule, this compound. This is typically achieved under acidic or basic conditions.

Optimization of Reaction Conditions for Synthesis Efficiency and Selectivity

The success of synthesizing this compound with high yield and purity hinges on the meticulous optimization of several reaction parameters, including the choice of catalysts, solvents, temperature, and reagents.

Catalyst and Reagent Selection:

In the reduction of the nitroaromatic intermediate, the choice of reducing agent is critical. While catalytic hydrogenation over Pd/C is efficient, other systems like iron powder in acetic acid or stannous chloride offer effective alternatives that may be more suitable for specific laboratory or industrial scales. umich.edunih.gov For chlorination, the use of specific agents like sulfuryl chloride can provide greater selectivity and higher yields compared to using chlorine gas directly, which can be less selective. google.com

| Precursor | Reducing Agent/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂ | Not specified | High | umich.edu |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Fe powder / Acetic Acid | EtOH/H₂O | 94% | nih.gov |

| 3-Chloro-4-fluoronitrobenzene | H₂ / Pd-C | Not specified | High | google.com |

Solvent Effects:

The solvent can significantly influence reaction rates and selectivity. In the chlorination of N-acetyl-para-aminophenol, using liquid sulfur dioxide as the reaction medium was shown to be highly effective, leading to high yields of the desired product. google.com For reductions, solvent systems like ethanol/water are commonly employed to facilitate the dissolution of both the organic substrate and the inorganic reagents. nih.gov

Temperature Control:

Temperature is a crucial parameter for controlling the selectivity of aromatic substitution reactions. For the chlorination of N-acetyl-para-aminophenol, the reaction is preferably conducted at temperatures between 0°C and 25°C to prevent undesirable side reactions such as dichlorination. google.com Similarly, in the synthesis of 4-tert-butoxychlorobenzene from p-chlorophenol and isobutene, controlling the temperature to below 30°C during the introduction of the gas is important for achieving a high yield of 82.9%. google.com

| Reaction | Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Chlorination | N-acetyl-para-aminophenol | Sulfuryl Chloride | Liquid SO₂ | 20-25°C | High | google.com |

| Etherification | p-Chlorophenol | Isobutene | Benzene | <30°C | 82.9% | google.com |

By carefully selecting the synthetic pathway and optimizing these key reaction conditions, the efficient and selective synthesis of this compound can be achieved for its use as a valuable chemical intermediate.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. libretexts.org The regioselectivity of these reactions on the 4-(tert-butoxy)-3-chloroaniline ring is determined by the directing effects of the existing substituents. The amino group and the tert-butoxy (B1229062) group are both activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-director. libretexts.org

Given the positions of the substituents, the tert-butoxy group (at C4) and the amino group (at C1) strongly activate the ring towards electrophilic attack. The chloro group (at C3) has a deactivating, yet ortho-, para-directing influence. The positions ortho to the amino group are C2 and C6, and the position para is C4 (which is already substituted). The positions ortho to the tert-butoxy group are C3 (substituted) and C5. The position para to the tert-butoxy group is C1 (substituted). The chloro group at C3 directs incoming electrophiles to positions C2 and C5.

Considering these directing effects, the most likely positions for electrophilic attack are C2, C5, and C6. The steric hindrance from the bulky tert-butyl group may influence the distribution of products, potentially favoring substitution at the less hindered positions. libretexts.org For instance, in the nitration of similarly substituted benzenes, a mixture of isomers is often obtained, with the sterically less hindered product being the major one. libretexts.org

Reactions Involving the Amine Functionality

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions with Carbonyl Compounds

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These reactions are often catalyzed by acids. nih.gov The resulting imines can be valuable intermediates in organic synthesis.

Diazo-Coupling Reactions and Azo Compound Formation

Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. globalresearchonline.net The resulting diazonium salt of this compound can then act as an electrophile in diazo-coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. globalresearchonline.netresearchgate.netijirset.com The position of coupling on the other aromatic ring is directed by its substituents.

Amide Bond Formation and Derivatization Protocols

The nucleophilic amino group of this compound can react with carboxylic acids and their derivatives (such as acid chlorides and anhydrides) to form amide bonds. rsc.orgluxembourg-bio.comunimi.it This is a widely used transformation for the derivatization of amines. Various coupling reagents can be employed to facilitate the reaction between the amine and a carboxylic acid, enhancing the reaction rate and yield. luxembourg-bio.comnih.gov

Reactions with Isothiocyanates and Thiourea (B124793) Formation

The primary amine functionality of this compound enables its reaction with isothiocyanates to form N,N'-disubstituted thiourea derivatives. This transformation is a standard and widely used method for constructing the thiourea backbone, which is a significant structural motif in various biologically active compounds and organocatalysts. nih.govnih.gov

The general reaction involves the nucleophilic addition of the aniline's nitrogen atom to the electrophilic carbon atom of the isothiocyanate's -N=C=S group. nih.govglobalresearchonline.net This process is typically efficient and can be carried out under various conditions, including solvent-free and aqueous environments. tandfonline.combeilstein-journals.org For this compound, the reaction with a generic isothiocyanate (R-NCS) would proceed as illustrated below, yielding a 1-(4-(tert-butoxy)-3-chlorophenyl)-3-substituted thiourea.

Reaction Scheme:

(Reaction of this compound with a generic isothiocyanate)

The reactivity can be influenced by the nature of the 'R' group on the isothiocyanate and the specific reaction conditions employed. For instance, mechanochemical methods, which involve grinding the reactants together, have been shown to facilitate rapid and high-yielding thiourea synthesis. nih.gov Alternatively, isothiocyanates can be generated in situ from primary amines and carbon disulfide or from acid chlorides and ammonium (B1175870) thiocyanate, which then react with the aniline. tandfonline.comnih.govneliti.com The resulting thiourea derivatives are versatile intermediates for synthesizing other heterocyclic compounds, such as thiazoles and quinazolines. researchgate.net

Transformations Involving the tert-Butoxy Group

The tert-butoxy group is a defining feature of the molecule, acting as a bulky, electron-donating substituent and a potential protecting group for the corresponding phenol (B47542).

The ether linkage of the aryl tert-butyl ether can be cleaved to reveal the corresponding phenol, 4-amino-2-chlorophenol. This deprotection is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl carbocation.

Common reagents and conditions for this transformation include:

Strong Acids: Treatment with strong acids like trifluoroacetic acid (TFA), HBr, or HI effectively cleaves the ether bond. libretexts.org The reaction often proceeds via an SN1-type mechanism due to the stability of the resulting tertiary carbocation. libretexts.org

Lewis Acids: Certain Lewis acids can also promote cleavage. For example, a combination of cerium(III) chloride and sodium iodide has been reported as a mild and chemoselective method for deprotecting tert-butyl ethers, applicable to both phenols and alcohols. organic-chemistry.orgresearchgate.net

Photochemical Cleavage: Photolysis of aryl tert-butyl ethers in a solvent like methanol (B129727) can lead to the formation of the corresponding phenol as the major product. acs.org This reaction is believed to proceed from the singlet excited state. acs.org

Table 1: Selected Methodologies for Aryl tert-Butyl Ether Cleavage

| Reagent/Condition | Mechanism Type | Notes | References |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | SN1/E1 | Common, effective. Can lead to E1 elimination byproduct (isobutylene). | libretexts.org |

| HBr or HI (aqueous) | SN1/SN2 | Strong protic acids that readily cleave ethers. | libretexts.org |

| CeCl3 / NaI | Lewis Acid Catalysis | Mild and chemoselective conditions. | organic-chemistry.orgresearchgate.net |

| Photolysis (e.g., in MeOH) | Photochemical | Cleavage from an excited state; can also yield photo-Fries products. | acs.org |

Once the tert-butoxy group is cleaved to the phenol, the resulting hydroxyl group offers a reactive site for various derivatization strategies. These modifications are fundamental in medicinal chemistry and materials science for tuning the molecule's properties. Classical derivatization includes:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) to form new ether linkages.

Esterification: Acylation with acid chlorides or anhydrides to form phenyl esters. nih.gov

Silylation: Conversion to silyl (B83357) ethers using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or tert-butyldimethylsilyl chloride (TBDMSCl), which can also serve as a protecting group. researchgate.netuniv-lyon1.fr

Electrophilic Aromatic Substitution: The activated phenolic ring can undergo reactions such as nitration or halogenation, although regioselectivity can be a challenge. nih.gov

These derivatizations allow for the synthesis of a diverse library of compounds from the common phenolic intermediate. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The presence of both an amino group and an aryl chloride moiety makes this compound a versatile substrate for various metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is preeminent in cross-coupling chemistry, and this compound is a suitable partner for several key transformations.

Buchwald–Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine. youtube.comyoutube.comorganic-chemistry.org this compound can participate in two ways:

As the aryl halide component , where the C-Cl bond is coupled with a primary or secondary amine to yield a disubstituted aniline derivative.

As the amine component , where the -NH₂ group couples with a different aryl halide.

The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). youtube.comresearchgate.net The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides. youtube.com Selective coupling at the C-Cl bond over a less reactive C-Br bond on the same molecule has been demonstrated in related systems, highlighting the tunability of the reaction. nih.gov

Sonogashira Coupling: This reaction constructs a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The chloro-substituent of this compound can be coupled with various terminal alkynes to produce substituted arylalkynes. The classic Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.orgyoutube.com Copper-free versions of the reaction have also been developed. libretexts.org The reactivity order for the halide is generally I > Br > Cl, making the coupling of aryl chlorides more challenging and often requiring more specialized catalyst systems. wikipedia.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst (Palladium Source) | Ligand Example | Co-Catalyst/Base | Substrates |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BrettPhos | NaOt-Bu, Cs₂CO₃ | Aryl-Cl + Amine |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI / Et₃N | Aryl-Cl + Terminal Alkyne |

Beyond the Sonogashira and Buchwald-Hartwig reactions, the aryl chloride of this compound can participate in other important cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most widely used methods for C-C bond formation. harvard.eduresearchgate.netnih.gov Coupling aryl chlorides, including electron-rich or sterically hindered ones, is feasible with modern catalyst systems, often employing bulky, electron-rich phosphine ligands. researchgate.netmdpi.com This would allow for the synthesis of biaryl structures by reacting this compound with various arylboronic acids.

Nickel-Catalyzed Transformations: Nickel catalysts are emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel-based systems have been developed for the reductive cleavage of aryl ethers, which could be an alternative pathway for transforming the tert-butoxy group. rsc.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(tert-butoxy)-3-chloroaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for a complete assignment of its proton and carbon signals.

While specific experimental spectra for this compound are not publicly available, a detailed analysis can be predicted based on the known spectral data of structurally related compounds, such as 3-chloroaniline (B41212), 4-tert-butoxyaniline, and other substituted anilines.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butoxy (B1229062) group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-2) | ~7.0-7.2 | d | ~2-3 |

| Aromatic H (H-5) | ~6.8-7.0 | d | ~8-9 |

| Aromatic H (H-6) | ~6.6-6.8 | dd | ~8-9, ~2-3 |

| -NH₂ | ~3.5-4.5 | br s | - |

| -C(CH₃)₃ | ~1.3 | s | - |

The proton H-2, being ortho to the chlorine atom, is expected to appear as a doublet with a small coupling constant. The proton H-5, ortho to the amino group, would likely be a doublet with a larger coupling constant. The proton H-6, situated between the chloro and amino-substituted positions, is expected to show a doublet of doublets. The nine protons of the tert-butyl group would appear as a sharp singlet due to their chemical equivalence. The protons of the amino group would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~145-148 |

| C-2 (C-Cl) | ~120-123 |

| C-3 (C-H) | ~130-133 |

| C-4 (C-O) | ~150-153 |

| C-5 (C-H) | ~115-118 |

| C-6 (C-H) | ~118-121 |

| -C (CH₃)₃ | ~78-82 |

| -C(C H₃)₃ | ~28-30 |

The carbon atom attached to the oxygen of the tert-butoxy group (C-4) and the carbon atom bonded to the nitrogen of the amino group (C-1) are expected to be the most deshielded among the aromatic carbons. The carbon bearing the chlorine atom (C-2) will also exhibit a downfield shift. The quaternary carbon of the tert-butyl group will appear in the aliphatic region, as will the methyl carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6, and a weaker cross-peak might be observed between H-2 and H-6, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2 to C-2, H-5 to C-5, and H-6 to C-6) and the tert-butyl protons to the methyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric and Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

The IR spectrum of this compound would be characterized by the presence of two distinct N-H stretching bands for the primary amine, aromatic and aliphatic C-H stretching vibrations, and characteristic absorptions for the C=C bonds of the benzene ring. The C-O stretching of the ether linkage and the C-Cl stretching would also be present in the fingerprint region.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its identity and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and then detects them by mass spectrometry. For a pure sample of this compound, LC-MS would primarily be used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 200.68.

The fragmentation pattern in the mass spectrum would likely involve the loss of the tert-butyl group (a loss of 56 Da) to give a prominent fragment ion. Further fragmentation could involve the loss of the butoxy group or the chlorine atom. Analysis of these fragments provides corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This precision is crucial for confirming the identity of newly synthesized compounds or for analyzing complex mixtures.

For this compound, with the chemical formula C₁₀H₁₄ClNO, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS analysis would be expected to yield a value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thus verifying the compound's elemental formula.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄ClNO |

| Theoretical Monoisotopic Mass (Da) | 199.07639 |

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis provides the percentage composition of a compound by mass. This fundamental technique is used to verify the empirical and molecular formula of a sample. The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen are compared against the theoretical values calculated from the proposed chemical formula. A close correlation between the experimental and theoretical values serves as a primary confirmation of the compound's stoichiometric purity.

The theoretical elemental composition for this compound (C₁₀H₁₄ClNO) is detailed below.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 60.15% |

| Hydrogen | H | 7.07% |

| Chlorine | Cl | 17.76% |

| Nitrogen | N | 7.01% |

| Oxygen | O | 8.01% |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

As of the latest review of publicly available scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental crystallographic parameters are not available.

Single-Crystal X-ray Diffraction Studies and Crystallographic Parameters

Should a single-crystal X-ray diffraction study be performed on this compound, it would yield a set of precise crystallographic parameters that define the crystal's unit cell and symmetry. These parameters are essential for unambiguously defining the solid-state structure of the compound.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (Molecules per unit cell) | Not Available |

Analysis of Crystal Packing and Intermolecular Interaction Networks

In the absence of experimental data, an analysis of the potential intermolecular forces can be inferred from the molecular structure of this compound. The crystal packing would be a result of a combination of hydrogen bonds, halogen bonds, and van der Waals forces.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It would likely form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen or oxygen atoms, or potentially the chlorine atom, creating a network that stabilizes the crystal lattice.

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules, such as the lone pairs of the amine's nitrogen or the ether's oxygen.

The interplay of these interactions would define the specific three-dimensional arrangement and packing motif of the molecules in the solid state, influencing physical properties such as melting point and solubility.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. A typical DFT study on 4-(Tert-butoxy)-3-chloroaniline would involve a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Table 1: Predicted Optimized Geometry Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| C-C-Cl Bond Angle (°) | Data not available |

| C-C-N Bond Angle (°) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

Note: Specific calculated values for this compound are not available in the surveyed literature. The table structure is provided for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

A computational analysis would reveal the energy levels of these orbitals and map their spatial distribution across the molecule. For this compound, it is expected that the HOMO would be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO would also be distributed over the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific calculated values for this compound are not available in the surveyed literature. The table structure is provided for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as on the chlorine atom. Positive potential would be expected around the hydrogen atoms of the amine group and the tert-butyl group.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These atomic charges provide a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and electrostatic interactions. The analysis for this compound would provide specific charge values for each atom, highlighting the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino and tert-butoxy (B1229062) groups.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Charge (e) |

| Cl | Data not available |

| N | Data not available |

| O | Data not available |

| C (attached to Cl) | Data not available |

| C (attached to N) | Data not available |

Note: Specific calculated values for this compound are not available in the surveyed literature. The table structure is provided for illustrative purposes.

Theoretical vibrational frequency analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of different functional groups. This correlation between theoretical and experimental spectra helps to confirm the molecule's structure. For this compound, characteristic vibrational frequencies for the N-H, C-Cl, C-O, and aromatic C-H bonds would be calculated.

Table 4: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

Note: Specific calculated and experimental values for this compound are not available in the surveyed literature. The table structure is provided for illustrative purposes.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the calculated electronic properties, a range of quantum chemical descriptors can be derived to predict the reactivity and selectivity of this compound. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors, derived from the HOMO and LUMO energies, provide a quantitative framework for understanding the molecule's reactivity in various chemical environments.

Table 5: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: Specific calculated values for this compound are not available in the surveyed literature. The table structure is provided for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and material properties like solubility and melting point.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. By mapping the electron distribution of a molecule in relation to its neighbors, it provides a graphical representation of close contacts. The surface can be color-coded to highlight different types of interactions and their relative strengths.

Non-Covalent Interaction (NCI-RDG) Analysis

The Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is another technique to visualize and characterize weak interactions. It plots the RDG against the electron density, allowing for the identification of van der Waals forces, hydrogen bonds, and steric clashes. This analysis would reveal the specific regions of attractive and repulsive forces between molecules of this compound in a supramolecular assembly.

Energy Framework Analysis for Supramolecular Assembly

Energy framework analysis provides a visual and quantitative understanding of the energetic aspects of crystal packing. By calculating the interaction energies between a central molecule and its neighbors, this method illustrates the topology and strength of the supramolecular framework. The energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components, offering a detailed picture of the forces holding the crystal together.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. Determining the energy barriers associated with these transition states allows for the prediction of reaction kinetics and the most likely mechanistic pathways.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio (from first principles) and semi-empirical methods are used to calculate a wide range of molecular properties. For this compound, these calculations could provide valuable data:

| Property | Description |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. |

| Electronic Properties | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to reactivity. |

| Dipole Moment | A measure of the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. |

While specific computational data for this compound is currently elusive, the theoretical frameworks described above represent the standard and powerful approaches used in modern chemical research to characterize new compounds. The application of these methods would undoubtedly provide significant insights into the chemical nature of this molecule.

Synthesis and Investigation of Functional Derivatives

Design and Synthesis of Aniline-Substituted Thiourea (B124793) Derivatives

The synthesis of thiourea (or thiocarbamide) derivatives from 4-(tert-butoxy)-3-chloroaniline leverages the nucleophilic character of its amino group. A common and effective method involves the condensation reaction with various substituted isothiocyanates. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the final molecule's properties.

The general synthetic scheme begins with the reaction of this compound with an R-substituted isothiocyanate (R-N=C=S) in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethyl sulfoxide. The reaction typically proceeds smoothly at room temperature or with gentle heating to yield the corresponding N-(4-(tert-butoxy)-3-chlorophenyl)-N'-R-thiourea derivative. This method is notable for its high yields and the commercial availability of a diverse array of isothiocyanates. gsconlinepress.com

An alternative, though less direct, route involves protecting the aniline's amino group, for instance with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by reaction with a thiourea and subsequent deprotection. gsconlinepress.comgsconlinepress.comresearchgate.net However, the direct condensation with isothiocyanates is generally more atom-economical and straightforward for this specific substrate.

The resulting thiourea derivatives are valuable intermediates in organic synthesis, often used as starting materials for the construction of more complex heterocyclic compounds. gsconlinepress.comresearchgate.net The characterization of these novel compounds relies on standard spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and FT-IR, to confirm the presence of the characteristic thiocarbamide C=S and N-H signals. gsconlinepress.com

Table 1: Synthesis of Representative Thiourea Derivatives

| Reactant 1 | Reactant 2 (Isothiocyanate) | Product Name | Potential R-Group |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | 1-(4-(tert-Butoxy)-3-chlorophenyl)-3-phenylthiourea | Phenyl |

| This compound | Allyl isothiocyanate | 1-Allyl-3-(4-(tert-butoxy)-3-chlorophenyl)thiourea | Allyl |

| This compound | Methyl isothiocyanate | 1-(4-(tert-Butoxy)-3-chlorophenyl)-3-methylthiourea | Methyl |

| This compound | Benzoyl isothiocyanate | 1-Benzoyl-3-(4-(tert-butoxy)-3-chlorophenyl)thiourea | Benzoyl |

Preparation of Azo-Coupled Compounds and Azocalixarenes

The primary amine of this compound is a key functional group for the synthesis of azo compounds through a process known as azo coupling. wikipedia.org This reaction sequence begins with the diazotization of the aniline (B41778), followed by coupling with an electron-rich partner.

Azo-Coupled Compounds: The synthesis starts with the treatment of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This step produces a highly reactive aryldiazonium salt. This intermediate is then immediately reacted with a coupling component, which is usually an activated aromatic compound such as a phenol (B47542), an aniline, or a naphthol derivative. The electrophilic diazonium salt attacks the electron-rich coupling partner to form a stable azo compound, characterized by the -N=N- linkage that connects the two aromatic rings. wikipedia.org The substituents on both the diazonium salt and the coupling partner influence the color and properties of the resulting azo dye. nih.gov

Azocalixarenes: The incorporation of the this compound moiety into a calixarene (B151959) scaffold to form an azocalixarene can be achieved by applying the same azo coupling chemistry. Calixarenes are macrocyclic compounds with a hydrophobic cavity that can be functionalized at their upper or lower rims. researchgate.net To create an azocalixarene, a p-tert-butylcalix[n]arene can first be modified to introduce a phenolic group or another electron-rich site suitable for azo coupling. The this compound is diazotized as described above, and the resulting diazonium salt is then reacted with the functionalized calixarene. This links the aniline-derived unit to the calixarene macrocycle via an azo bridge, creating a complex host-guest system with potential applications in sensing or molecular recognition. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating the Aniline Moiety

The aromatic amine of this compound serves as a critical nucleophile or precursor for building a variety of nitrogen-containing heterocyclic rings.

Pyrrolidine (B122466) and Piperidine (B6355638) Scaffold Derivatives

Derivatives containing pyrrolidine and piperidine rings can be synthesized using this compound, primarily through reductive amination. nih.govresearchgate.net This reaction involves condensing the aniline with a cyclic ketone, such as N-Boc-4-piperidone or a suitable pyrrolidinone precursor, to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) to yield the N-aryl substituted piperidine or pyrrolidine. nih.gov

For example, reacting this compound with N-Boc-4-piperidone in the presence of a catalytic amount of acid, followed by reduction, yields tert-butyl 4-((4-(tert-butoxy)-3-chlorophenyl)amino)piperidine-1-carboxylate. nih.gov The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides stability and allows for further selective modifications. These scaffolds are prevalent in many natural and synthetic compounds. wikipedia.org

Table 2: Synthesis of Piperidine and Pyrrolidine Derivatives

| Aniline Reactant | Ketone/Aldehyde Reactant | Key Reagents | Product Scaffold |

|---|---|---|---|

| This compound | N-Boc-4-piperidone | p-TsOH, NaBH₄ | N-(Aryl)piperidine |

| This compound | 1-(tert-Butoxycarbonyl)pyrrolidin-3-one | Ti(OiPr)₄, NaBH₄ | N-(Aryl)pyrrolidine |

| This compound | Glutaraldehyde | Formic acid (Eschweiler-Clarke) | N-(Aryl)piperidine |

Tetrahydropyrimidine (B8763341) and Related Nitrogen Heterocycles

The synthesis of tetrahydropyrimidine derivatives can be accomplished through multicomponent reactions where this compound acts as the nitrogen-containing component. A prominent example is the Biginelli reaction or a related variant. In a typical setup, the aniline, an aldehyde, and a β-ketoester or a similar 1,3-dicarbonyl compound are condensed together under acidic or Lewis acid catalysis.

While the classical Biginelli reaction uses urea (B33335) or thiourea, modified protocols allow for the incorporation of anilines to form tetrahydropyrimidine structures. These one-pot reactions are highly efficient for creating complex molecules. Tetrahydropyrimidine derivatives are known to be part of various biologically active compounds. drugbank.com

Benzotriazole (B28993) Analogs

Benzotriazole is a bicyclic heterocyclic compound containing a benzene (B151609) ring fused to a triazole ring. ijprajournal.com The synthesis of a benzotriazole analog from this compound involves the formation of the triazole ring onto the existing benzene ring. This is typically achieved through diazotization of the aniline's amino group, followed by an intramolecular cyclization.

The process starts with the standard diazotization of this compound using sodium nitrite and acid. However, instead of coupling with another molecule, the diazonium group is poised to react with a nitrogen-containing substituent positioned ortho to it. Since the starting material lacks such a group, a preliminary step is required to introduce a second amino or related nitrogen group at the 2-position of the aniline ring. Following this installation, diazotization of the primary amino group at position 1 would lead to an intermediate that can undergo intramolecular cyclization to form the 5-chloro-6-(tert-butoxy)-1H-benzotriazole ring system. The benzotriazole scaffold is a privileged structure in medicinal chemistry. nih.gov The functionalization of calixarenes with benzotriazole units has also been explored, suggesting pathways for creating even more complex architectures. rsc.org

Derivatization at the tert-Butoxy (B1229062) Group: Synthetic Diversification

The tert-butoxy group on the this compound molecule is chemically a tert-butyl ether of a phenol. This group is relatively stable under basic and mild acidic conditions but can be selectively cleaved to unmask the phenolic hydroxyl group, opening up a wide range of possibilities for synthetic diversification.

The most common method for deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective for this transformation, typically proceeding at room temperature. Alternatively, gaseous hydrogen chloride in an organic solvent can also be used. This de-tert-butylation reaction yields 2-chloro-4-aminophenol as the product.

Once the hydroxyl group is revealed, it can participate in a variety of subsequent reactions:

Etherification: Reaction with alkyl halides or tosylates under basic conditions (e.g., using K₂CO₃ or NaH) can introduce new ether linkages (O-alkylation).

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding esters.

Upper Rim Functionalization of Calixarenes: In the context of calixarene chemistry, the removal of a tert-butyl group is a standard strategy for enabling further substitution at the p-position of the phenolic units. researchgate.net

This two-step sequence of deprotection followed by functionalization significantly enhances the utility of this compound as a starting material, allowing access to a broad family of substituted 2-chloro-4-aminophenol derivatives.

Structure-Property Relationship Studies in Designed Derivatives

Structure-Property Relationship (SPR) studies, and in the context of medicinal chemistry, Structure-Activity Relationship (SAR) studies, are fundamental to the rational design of new functional molecules. These investigations involve the systematic synthesis of a series of related compounds (analogs) based on a lead structure, followed by the evaluation of their physical, chemical, or biological properties. By correlating the changes in molecular structure with the observed changes in properties, researchers can identify key structural features responsible for the desired function, leading to the optimization of the lead compound.

While direct SAR studies on this compound are not extensively published, a highly relevant and illustrative example can be found in the development of kinase inhibitors based on the structurally analogous 3-chloro-4-alkoxy-aniline scaffold. A study focused on designing dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases, which are important targets in cancer therapy. nih.gov Researchers synthesized a series of pyrimidine (B1678525) derivatives based on the core structure of the drug Lapatinib, incorporating a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety. nih.gov This aniline fragment anchors the inhibitor into the ATP-binding site of the kinase.

The SAR study involved keeping the 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] portion of the molecule constant while systematically modifying a phenoxy group at another position on the pyrimidine ring. nih.gov By attaching different substituents to this phenoxy ring, the researchers were able to probe how these changes affected the inhibitory activity of the compounds against the target kinases. nih.gov

The results demonstrated a clear relationship between the nature of the substituent and the biological activity. For example, the introduction of groups capable of forming covalent bonds or specific hydrogen bonds, such as acrylamide (B121943) and cyanoacetamide, at the meta-position of the phenoxy ring led to compounds with significantly enhanced inhibitory potency against both EGFR and ErbB-2. nih.gov Compound 6 in the series, which features an acrylamide group, was identified as a particularly potent inhibitor. nih.gov These findings underscore how modifying a peripheral part of the molecule can fine-tune its interaction with the biological target, a core principle of rational drug design.

Table 2: Structure-Activity Relationship of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine Derivatives as Kinase Inhibitors

| Compound | Substituent (R) on Phenoxy Ring | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |

|---|---|---|---|

| Lapatinib (Reference) | - | 11 | 9 |

| 6 | Acrylamide | 37 | 29 |

| 9 | Cyanoacetamide | 48 | 38 |

| 11 | (4-aminopyrimidin-6-yl)amino | 61 | 42 |

| 14 | Phenoxyacetamide | 65 | 79 |

Data sourced from a study on dual EGFR/ErbB-2 kinase inhibitors. nih.gov

Applications in Organic Synthesis and Materials Science Research

Role as Key Building Blocks in Multistep Organic Synthesis

The strategic placement of the amino, chloro, and tert-butoxy (B1229062) groups on the benzene (B151609) ring makes 4-(tert-butoxy)-3-chloroaniline a valuable building block in multistep organic synthesis. The amino group can be readily diazotized or acylated, while the aromatic ring is susceptible to further electrophilic substitution, and the chloro-substituent can participate in cross-coupling reactions. The tert-butoxy group, besides influencing the electronic properties of the ring, can be cleaved under acidic conditions to reveal a phenol (B47542) if required.

This compound serves as a precursor for creating more complex molecules, including pharmaceutical intermediates and other specialty chemicals. For instance, the synthesis of substituted thiocarbamide derivatives often begins with a protected chloroaniline. gsconlinepress.comresearchgate.net In a typical synthetic route, the amino group of a chloroaniline is first protected, often with a di-tert-butyl dicarbonate (B1257347) (Boc) group, before being condensed with various substituted thioureas. gsconlinepress.com This methodology highlights how the chloroaniline framework is fundamental for constructing elaborate molecular structures.

Similarly, the synthesis of complex molecules like the anthelmintic drug rafoxanide (B1680503) involves the use of a structurally related 3-chloro-4-phenoxyaniline (B1346137) intermediate. nih.gov This aniline (B41778) derivative is prepared from 3,4-dichloronitrobenzene (B32671) and subsequently reduced, demonstrating a common synthetic strategy where a chloroaniline moiety is a key component. nih.gov The reactivity of the aniline group is then utilized to form an amide bond, completing the synthesis of the target molecule. nih.gov These examples underscore the role of chloroanilines as pivotal intermediates, enabling the assembly of complex and valuable compounds.

Table 1: Examples of Synthetic Transformations involving Chloroaniline Scaffolds

| Starting Material | Reagents | Product Type | Application/Significance |

| 3-Chloroaniline (B41212) | 1. Di-tert-butyl dicarbonate (Boc₂O) 2. Substituted Thioureas | 3-(substitutedthiocarbamido)-aniline derivatives | Synthesis of medicinally and agriculturally relevant thiocarbamides. gsconlinepress.comresearchgate.net |

| 3,4-Dichloronitrobenzene | 1. 4-Chlorophenol, KOH, Cu 2. Fe, Acetic Acid | 3-Chloro-4-(4'-chlorophenoxy)aniline | Intermediate for the synthesis of Rafoxanide, an antihelmintic drug. nih.gov |

| Aryl Chloride | Ammonium (B1175870) hydroxide, Copper iodide, Ligand | Aromatic Amines | General method for forming C-N bonds, crucial in synthesizing various aniline derivatives. chemicalbook.com |

Precursor for the Development of Advanced Organic Materials

The functional groups on this compound provide multiple avenues for its incorporation into advanced organic materials, including polymers and their precursors.

In the field of polymer chemistry, initiators are crucial substances that trigger the polymerization process. sigmaaldrich.com While this compound is not a classical thermal or photoinitiator on its own, its aniline functionality makes it a candidate for use in redox initiation systems. Redox initiators consist of an oxidizing agent and a reducing agent, which react to produce free radicals that initiate polymerization.

A common redox pair is benzoyl peroxide (BPO) as the oxidant and a tertiary aromatic amine, such as N,N-dimethylaniline (DMA), as the reductant (the reducing agent). researchgate.net The mechanism involves an electron transfer from the nitrogen of the aniline to the peroxide, leading to the cleavage of the oxygen-oxygen bond and the formation of initiating radicals. researchgate.net Substituted anilines can also participate in such redox reactions. Therefore, this compound could potentially act as the reducing component in a redox pair to initiate free-radical polymerization at ambient temperatures, a process valuable in producing polymer cements, coatings, and composites.

Monomers are the fundamental repeating units that form a polymer chain. Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronics. The polymerization is typically an oxidative process where monomers are linked head-to-tail.

Given its structure, this compound could be used as a functional monomer. Its incorporation into a polyaniline chain would introduce both the chloro and tert-butoxy substituents along the polymer backbone. These groups would modify the polymer's properties, such as its solubility, processability, and electronic characteristics. While direct polymerization of this specific monomer is not widely documented, the use of N-sulfonyl-activated aziridines to form polymers that are later deprotected highlights a strategy where protected functional groups play a key role in polymer synthesis. mdpi.com The tert-butoxy group on the aniline could similarly serve as a protecting group that is removed post-polymerization to yield a functionalized polyphenolic-aniline structure.

Contribution to the Design and Synthesis of Ligands for Catalysis

Transition-metal catalysis is a cornerstone of modern chemical synthesis, and the performance of a catalyst is heavily dependent on the surrounding ligands. Substituted anilines are versatile precursors for a wide range of ligands. The nitrogen atom of this compound can be readily functionalized to create multidentate ligands capable of chelating to metal centers.

For example, condensation of the aniline with a salicylaldehyde (B1680747) derivative would produce a Schiff base ligand. Further reaction with a phosphine-containing group could yield a P,N-ligand. These types of ligands are instrumental in various catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The electronic and steric profile of the ligand, influenced by the chloro and tert-butoxy groups, can be fine-tuned to optimize the catalyst's activity and selectivity for a specific transformation. The synthesis of ligands is often a critical step in developing new catalytic systems, such as those used in copper-catalyzed amination reactions. chemicalbook.com

Use in the Preparation of Specialty Chemicals and Intermediates

Beyond its role as a general building block, this compound is a precursor for specialty chemicals—compounds produced in smaller quantities for specific, high-value applications. Its derivatives are found in pharmaceuticals, agrochemicals, and functional materials.

The synthesis of substituted thiocarbamide derivatives from 3-chloroaniline is a prime example of creating specialty chemicals. gsconlinepress.com These compounds are of interest in medicinal and agricultural chemistry. gsconlinepress.com Similarly, chloroanilines are used as intermediates in the production of agricultural chemicals and pharmaceuticals. who.int The presence of the tert-butoxy group adds another layer of functionality, potentially improving the pharmacokinetic properties of a drug molecule or the performance of an agrochemical.

Applications in Dye and Pigment Chemistry

The synthesis of most organic dyes begins with aromatic amines. nih.gov These compounds are essential chromogen precursors, particularly for the vast class of azo dyes. nih.gov Azo dyes are characterized by the -N=N- group, which connects two aromatic rings and forms the chromophore responsible for the color. asccollegekolhar.in

The synthesis involves a two-step process:

Diazotization : The primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid).

Coupling : The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like another aniline, a phenol, or a naphthol. nih.gov

This compound is an ideal starting material for the diazotization step. Once converted to its corresponding diazonium salt, it can be coupled with various aromatic compounds to produce a wide range of colors. The tert-butoxy and chloro groups act as auxochromes—substituents that modify the wavelength of light absorbed by the chromophore, thereby influencing the final color of the dye. nih.govasccollegekolhar.in These groups also affect the dye's properties, such as its lightfastness, solubility, and affinity for different fibers. For instance, disperse dyes derived from chloroanilines have been successfully applied to polyester (B1180765) fabrics. researchgate.net The resulting dyes from this compound could be used in textiles, paints, and printing inks. epa.gov

Table 2: Potential Azo Dyes Derived from this compound

| Diazonium Component | Coupling Component | Resulting Dye Structure (General) | Potential Color/Application |

| 4-(tert-butoxy)-3-chloro-benzenediazonium chloride | Phenol | A hydroxy-substituted azobenzene | Yellow to Orange / pH Indicator |

| 4-(tert-butoxy)-3-chloro-benzenediazonium chloride | N,N-Dimethylaniline | A dimethylamino-substituted azobenzene | Orange to Red / Textile Dye |

| 4-(tert-butoxy)-3-chloro-benzenediazonium chloride | 2-Naphthol | A naphthol-based azobenzene | Red to Brown / Pigment |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Methodologies

The imperative for environmentally benign chemical processes has spurred the development of green chemistry approaches for the synthesis of substituted anilines. nih.govchemrxiv.org Traditional methods often rely on hazardous reagents and generate significant waste. researchgate.net Future research will likely focus on creating more sustainable routes to 4-(tert-butoxy)-3-chloroaniline and its derivatives.

Key areas of exploration include:

Catalyst- and Additive-Free Reactions: Developing synthetic pathways that proceed efficiently without the need for metal catalysts or other additives. researchgate.net

Water-Based Reactions: Utilizing water as a solvent is a cornerstone of green chemistry. Research into metal-free transfer hydrogenation of nitroarenes in water offers a promising precedent. researchgate.net

Solvent-Free Transformations: Investigating chemical transformations that occur in the absence of organic solvents, which can significantly reduce environmental impact. chemrxiv.org

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of nitro compounds to anilines is a well-established and clean method. mdpi.comyoutube.com Exploring novel catalysts, such as N/S co-doped metal-free carbon catalysts, could enhance selectivity and efficiency in the synthesis of chloro-substituted anilines. mdpi.comresearchgate.net

Exploration of Cascade Reactions and One-Pot Transformations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. nih.gov Similarly, one-pot syntheses streamline multi-step processes, reducing the need for purification of intermediates. nih.gov

Future research involving this compound could explore:

Multi-component Reactions: Designing novel multi-component reactions that incorporate the this compound scaffold to rapidly generate molecular complexity. nih.gov

Domino Procedures: Developing metal-free domino reactions for the synthesis of complex molecules, such as agrochemical derivatives. researchgate.net

Acid-Promoted Cascades: Investigating acid-promoted cascade reactions to construct heterocyclic systems, a strategy that has been successfully employed for the synthesis of imidazo[4,5-c]quinolin-2-ones. nih.gov

Cooperative Catalysis: Utilizing cooperative enamine-Brønsted acid catalysis to achieve three-component cascade reactions for the synthesis of complex heterocyclic structures like tetrahydroindoles. nih.gov

Application of Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and process control over traditional batch methods. thieme-connect.demdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives presents a significant opportunity for industrial-scale production.

Key research areas include:

Continuous Manufacturing: Designing and implementing continuous manufacturing processes for the safe and efficient production of aryl sulfonyl chlorides, a class of compounds related to the functional groups present in this compound. mdpi.com

Telescoped Synthesis: Developing telescoped synthetic protocols that combine multiple reaction steps in a continuous flow system, minimizing manual handling and purification. nih.gov

Photochemical Flow Chemistry: Exploring the use of photochemical flow chemistry for highly scalable syntheses, as demonstrated in the preparation of silanols. researchgate.net

Electrochemical Flow Synthesis: Translating electrochemical methods, such as the chlorination of aminophenol derivatives, to parallel plate flow electrolysis cells for scalable and catalyst-free synthesis. rsc.org A flow schematic for the synthesis of a related compound, tert-Butyl-4-chloro-2-(2,2,2-trifluoroacetyl)-phenyl carbamate (B1207046), has been reported, indicating the feasibility of such approaches. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. shimadzu.com Advanced spectroscopic techniques can provide invaluable insights into the transformations involving this compound.

Future research directions include:

In-situ FTIR Spectroscopy: Utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy to identify and track the formation of reaction intermediates, as has been done to study aniline (B41778) polymerization. rsc.org

Benchtop NMR: Employing benchtop NMR spectroscopy for online reaction monitoring, which has proven effective for tracking biocatalytic syntheses. nih.gov

Mass Spectrometry: Using techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry to monitor reaction progress by identifying reactants, intermediates, and products.

Fluorescence Spectroscopy: Developing fluorescent probes based on aniline derivatives to monitor biological processes and interactions within complex environments like human serum albumin. nih.gov

Deeper Computational Insights into Complex Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. researchgate.netresearchgate.net Applying these methods to reactions involving this compound can provide a deeper understanding of its reactivity.

Areas for future computational investigation include:

Mechanism Elucidation: Using DFT calculations to investigate the mechanisms of complex reactions, such as the annulation reaction of trichloronitroethylene with aniline. nih.gov

Reaction Kinetics and Thermodynamics: Performing theoretical calculations to understand the kinetics and thermodynamics of electrophilic substitution reactions on the aniline ring. byjus.com

Spectroscopic Property Prediction: Employing computational methods to predict and interpret the spectroscopic properties of halogenated anilines. bohrium.comjmaterenvironsci.com

Solvent Effects: Studying the influence of solvents on reaction pathways and product stability through computational modeling. nih.gov

Design and Synthesis of Novel Scaffolds with Tunable Chemical Properties

The unique substitution pattern of this compound makes it an attractive starting material for the design and synthesis of novel molecular scaffolds with tailored properties. cresset-group.com These scaffolds can serve as building blocks for new materials and pharmaceuticals.

Future research could focus on:

Structurally Diverse Anilines: Developing new synthetic methods, such as palladium(II)/norbornene cooperative catalysis, to create a wide range of structurally diverse anilines. researchgate.net

Tunable Fluorescent Dyes: Designing and synthesizing libraries of fluorescent small-molecule scaffolds with tunable emission spectra for applications in live-cell imaging. acs.org

Dual Inhibitors: Utilizing the 2-substituted aniline pyrimidine (B1678525) scaffold as a foundation for developing potent dual inhibitors for biological targets like Mer and c-Met kinases. mdpi.com

Modular Construction: Creating modular approaches for the synthesis of functionalized anilines through switchable C-H and N-alkylation reactions. researchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry Based on the Compound Motif

Supramolecular chemistry and self-assembly offer powerful strategies for constructing complex and functional architectures from molecular components. acs.org The structural features of this compound and its derivatives make them promising candidates for the development of novel self-assembling systems.

Unexplored avenues in this area include:

Host-Guest Chemistry: Investigating the formation of host-guest complexes with macrocyclic hosts like cucurbit researchgate.neturil to modulate the photophysical properties of aniline-containing dyes. acs.org

Supramolecular Polymers: Exploring the polymerization of aniline and its derivatives in the presence of aromatic additives to create novel polymeric materials with controlled morphology. acs.org

Chiral Aggregates: Designing and synthesizing chiral aniline derivatives that can self-assemble into ordered aggregates with amplified chiroptical responses. rsc.org

Triazole-Containing Derivatives: Synthesizing and studying the self-assembly and pharmacokinetic properties of aniline derivatives containing 1,2,3-triazole systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(tert-butoxy)-3-chloroaniline with high purity?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions. For example:

- Reagents : Use tert-butoxy groups introduced via nucleophilic substitution (e.g., tert-butyl bromide under basic conditions) .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for aromatic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity .

- Monitoring : TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensure reaction progression and purity >98% .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) confirm substituent positions. For example, tert-butoxy groups show singlet peaks at ~1.3 ppm (H) and ~70 ppm (C) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns .

- FT-IR : Stretching frequencies for NH (~3400 cm) and C-O (tert-butoxy, ~1100 cm) validate functional groups .

Advanced Research Questions

Q. How can synthetic routes be optimized to produce heterocyclic derivatives of this compound for medicinal chemistry applications?

- Methodological Answer :

- Reactivity : The chloro and amino groups enable cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) or condensation (e.g., with aldehydes to form Schiff bases) .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) and ligands (XPhos) enhance efficiency in C-N bond formation .

- Example Reaction :

| Reactant | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| 4-Cyanobenzaldehyde | Triazolothiadiazole | AcOH, 80°C, 12h | 72 |

| Carbon disulfide | Thiazolidinone derivatives | KCO, DMF, 100°C | 65 |

Q. How should researchers address discrepancies in NMR data when characterizing derivatives of this compound?

- Methodological Answer :

- Solvent Effects : Use deuterated solvents consistently; DMSO-d may cause NH proton broadening, while CDCl resolves aromatic signals better .

- Dynamic Processes : Variable-temperature NMR (e.g., -40°C to 25°C) identifies rotational barriers in tert-butoxy groups .

- Impurity Analysis : Compare experimental C NMR with DFT-calculated shifts (B3LYP/6-31G*) to detect minor byproducts .

Q. What strategies ensure the stability of this compound in biological matrices during pharmacological assays?

- Methodological Answer :

- Storage : Immediate freezing (-80°C) in amber vials prevents photodegradation and hydrolysis .

- Matrix Compatibility : Add antioxidants (e.g., ascorbic acid) to cell lysates or plasma to inhibit oxidative deamination .

- Analytical Timing : Conduct LC-MS/MS analysis within 4 hours of sample collection to minimize metabolite interference (e.g., 3-chloroaniline derivatives) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices, identifying electrophilic centers (e.g., C-4 position) .

- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on activation energy in DMF or THF .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) plots verify reaction pathways for tert-butoxy group displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.